3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the diazaspirodecene core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the fluorophenyl group: This step usually involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the spirocyclic intermediate.
Attachment of the methylbenzoyl group: This is often done through an acylation reaction using a methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl and methylbenzoyl groups could play a role in binding to the target, while the diazaspirodecene core might influence the overall conformation and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Fluorophenyl)-1-(3-ethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar structure but with an ethyl group instead of a methyl group on the benzoyl moiety.
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-15-6-5-7-17(14-15)20(26)25-21(27)19(16-8-10-18(23)11-9-16)24-22(25)12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTGQPIUNKVTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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